molecular formula C8H8BrClO3S B1380813 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride CAS No. 1019115-70-8

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1380813
CAS No.: 1019115-70-8
M. Wt: 299.57 g/mol
InChI Key: ZNWZYJKWDWVOOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Bromo-5-ethoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide or sulfonate linkages. These reactions typically occur through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

    2-Bromo-5-methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-5-ethoxybenzenesulfonyl chloride: Similar in structure but with a chloro group instead of a bromo group.

    2-Bromo-4-ethoxybenzenesulfonyl chloride: Similar in structure but with the ethoxy group in a different position.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.

Properties

IUPAC Name

2-bromo-5-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWZYJKWDWVOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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